molecular formula C16H18FN5O2S B4777756 1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4777756
M. Wt: 363.4 g/mol
InChI Key: MGEGNVMYDVRUPK-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole core with various substituents, including an ethyl group, a fluorobenzyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring or pyrazole core .

Scientific Research Applications

1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole core and sulfonamide group are particularly noteworthy for their roles in medicinal chemistry and potential therapeutic applications .

Properties

IUPAC Name

1-ethyl-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-5-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2S/c1-3-22-12(2)15(10-18-22)25(23,24)20-16-7-8-21(19-16)11-13-5-4-6-14(17)9-13/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEGNVMYDVRUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=NN(C=C2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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